Isodecyl formate
CAS No.: 36311-36-1
Cat. No.: VC18530141
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36311-36-1 |
|---|---|
| Molecular Formula | C11H22O2 |
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | 8-methylnonyl formate |
| Standard InChI | InChI=1S/C11H22O2/c1-11(2)8-6-4-3-5-7-9-13-10-12/h10-11H,3-9H2,1-2H3 |
| Standard InChI Key | IAZGXKVGMCDFMK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCCCCCOC=O |
Introduction
Structural and Molecular Characteristics
Isodecyl formate belongs to the fatty acid ester family, characterized by a formate group () bonded to a branched decyl chain. The branching in the alkyl group (isodecyl) enhances its thermal stability and reduces crystallization tendencies compared to linear analogs . Key molecular descriptors include:
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CAS Registry Number: 36311-36-1
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Molecular Formula:
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EINECS Number: 252-965-4
The ester’s structure optimizes its solubility in both polar and nonpolar solvents, making it suitable for formulations requiring controlled evaporation rates and compatibility with diverse matrices .
Synthesis and Industrial Production
Isodecyl formate is synthesized via acid-catalyzed esterification, a standard method for ester production. The reaction involves refluxing isodecyl alcohol with formic acid in the presence of a catalyst such as sulfuric acid:
where represents the isodecyl group. This exothermic process typically achieves yields exceeding 90% under optimized conditions . Alternative routes, such as transesterification or enzymatic catalysis, are less common but offer advantages in specificity and reduced byproducts .
Industrial-Scale Considerations
Large-scale production requires careful control of stoichiometry, temperature, and catalyst concentration to minimize side reactions like hydrolysis. Post-synthesis purification steps, including distillation and phase separation, ensure a final product purity of ≥99% .
Physicochemical Properties
Isodecyl formate’s properties are critical for its industrial utility:
The compound’s low volatility and moderate viscosity (≈3 mPa·s at 20°C) make it ideal for long-lasting cosmetic formulations and polymer processing .
Comparative Analysis with Related Esters
The following table contrasts isodecyl formate with analogous esters:
Isodecyl formate’s branched alkyl chain confers superior thermal stability and skin compatibility compared to linear esters like decyl formate .
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